1-Formyl-L-proline
Overview
Description
“1-Formyl-L-proline” is a chemical compound that is a versatile material used in scientific research. It is also known as N-Formyl-L-proline or (S)-1-Formyl-2-pyrrolidinecarboxylic acid . Its empirical formula is C6H9NO3 and it has a molecular weight of 143.14 .
Molecular Structure Analysis
The molecular structure of “1-Formyl-L-proline” is represented by the SMILES string OC(=O)[C@@H]1CCCN1C=O
. The compound has a cyclic structure with a formyl group attached to the L-proline molecule .
Physical And Chemical Properties Analysis
“1-Formyl-L-proline” is a powder with a composition of 49.3-51.3% carbon and 9.4-10.1% nitrogen . It has a density of 1.5±0.1 g/cm³ .
Scientific Research Applications
Properties and Applications of L-Proline Analogues :
- L-Proline analogues, including 1-Formyl-L-proline, play a significant role in studying cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells.
- They are valuable in industrial applications, such as microorganism overproduction through resistance to L-proline analogues.
- These compounds are also utilized in tuning the biological, pharmaceutical, or physicochemical properties of peptides (Bach & Takagi, 2013).
Applications in Protein Crystallography :
- L-Proline serves as a cryoprotectant in protein crystallography, effective for preparing crystals of various proteins for low-temperature data collection (Pemberton et al., 2012).
Asymmetric Synthesis of Amino Acids and β-Lactams :
- L-Proline-catalyzed Mannich reactions with branched aldehyde donors can create quaternary β-formyl α-amino acid derivatives, further convertible to α- and β-amino acids and β-lactams (Chowdari, Suri, & Barbas, 2004).
Applications in Organic Chemistry :
- L-Proline and its derivatives act as asymmetric catalysts in organic reactions and have applications in synthesizing bioactive molecules (Panday, 2011).
Bifunctional Organocatalysis :
- N-Formyl-L-Proline is used as a bifunctional organocatalyst for epoxide ring opening and sulfide oxidation reactions (Wei, Stingl, Weiss, & Tsogoeva, 2010).
Magnetic Bifunctional L-Proline as an Artificial Enzyme :
- Magnetic bifunctional L-Proline, synthesized without protection/deprotection steps, serves as a versatile artificial enzyme, useful in organic transformations (Aghahosseini, Ramazani, Ślepokura, & Lis, 2018).
Applications in Medicinal Chemistry and Organic Synthesis :
- L-Proline, including 1-Formyl-L-proline, has diverse applications in medicinal chemistry and organic synthesis, forming compounds with various biological activities (Rodrigues et al., 2022).
Safety and Hazards
properties
IUPAC Name |
(2S)-1-formylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDRGOURKDLAOT-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316150 | |
Record name | 1-Formyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Formyl-L-proline | |
CAS RN |
13200-83-4, 67985-73-3 | |
Record name | 1-Formyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13200-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Formyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-formyl-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-formylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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